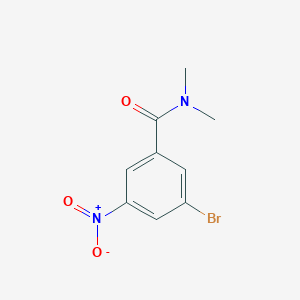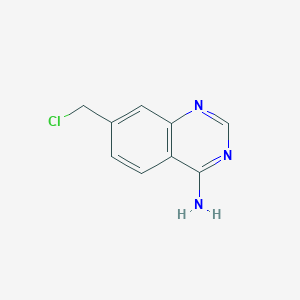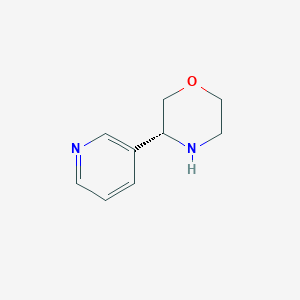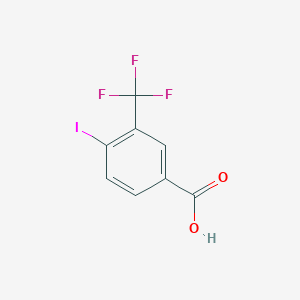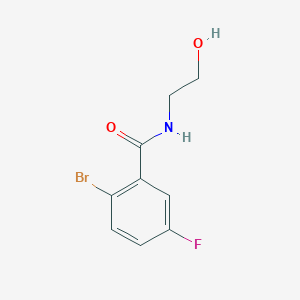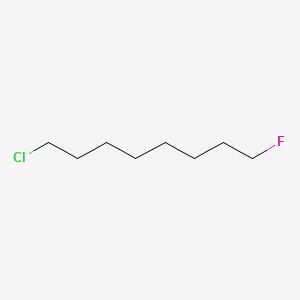
1-Chloro-8-fluorooctane
Vue d'ensemble
Description
1-Chloro-8-fluorooctane: is an organic compound with the molecular formula C8H16ClF . It belongs to the class of haloalkanes, which are alkanes substituted with halogen atoms. This compound is characterized by the presence of a chlorine atom at the first carbon and a fluorine atom at the eighth carbon of the octane chain. Haloalkanes like this compound are significant in various chemical processes and industrial applications due to their unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method to prepare 1-Chloro-8-fluorooctane involves the direct halogenation of octane. This process typically uses fluorine gas and chlorine gas in the presence of a catalyst.
Halogen Exchange Reactions: Another method involves the halogen exchange reaction where an octyl fluoride reacts with a chlorine source under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and controlled environments helps in scaling up the production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 1-Chloro-8-fluorooctane can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of octene derivatives.
Oxidation and Reduction: Although less common, oxidation reactions can convert this compound to corresponding alcohols or ketones, while reduction reactions can remove halogen atoms to yield hydrocarbons.
Major Products:
Substitution: Products include various substituted octanes depending on the nucleophile used.
Elimination: Major products are octenes and other alkenes.
Oxidation/Reduction: Products include alcohols, ketones, and hydrocarbons.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 1-Chloro-8-fluorooctane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Study of Reaction Mechanisms: It serves as a model compound for studying the mechanisms of halogenation and substitution reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new drugs, especially those targeting specific enzymes or receptors.
Biochemical Studies: It is used in biochemical studies to understand the interaction of halogenated compounds with biological systems.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Environmental Applications: It is studied for its potential use in environmental remediation processes, particularly in the degradation of pollutants.
Mécanisme D'action
The mechanism of action of 1-Chloro-8-fluorooctane involves its interaction with various molecular targets, primarily through its halogen atoms. The chlorine and fluorine atoms can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, influencing the compound’s reactivity and interaction with other molecules. In biological systems, these interactions can affect enzyme activity, receptor binding, and membrane permeability, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Octane, 1-chloro-: Similar to 1-Chloro-8-fluorooctane but lacks the fluorine atom, resulting in different reactivity and properties.
Octane, 1-fluoro-: Lacks the chlorine atom, leading to variations in chemical behavior and applications.
1-Bromo-8-fluorooctane: Another haloalkane with bromine and fluorine atoms, used for comparison in reactivity studies.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these halogens allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
Propriétés
IUPAC Name |
1-chloro-8-fluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClF/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNBJLUJOYZINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208022 | |
| Record name | Octane, 1-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-14-6 | |
| Record name | Octane, 1-chloro-8-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


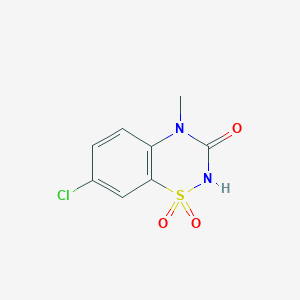
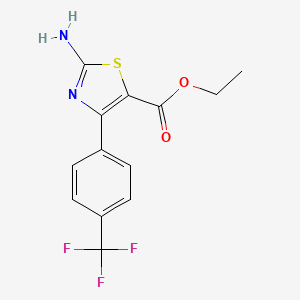
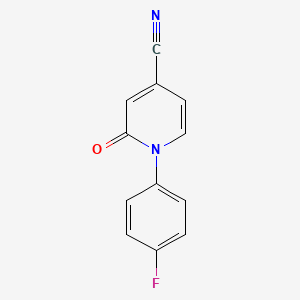
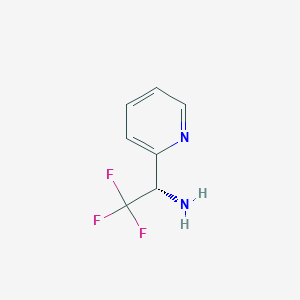
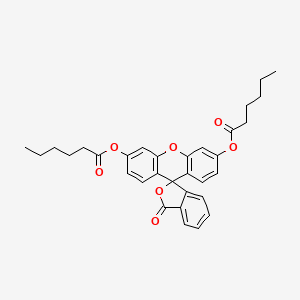

![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)

